1-((12-Aminododecyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features an aminoalkyl substituent, which enhances its solubility and biological activity. The molecular structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis and characterization of 1-((12-Aminododecyl)amino)anthracene-9,10-dione have been reported in various scientific studies focusing on anthracene derivatives and their biological activities. Research indicates that compounds in this category exhibit significant cytotoxic properties against cancer cells and potential neuroprotective effects .
This compound is classified as an anthraquinone derivative. Anthraquinones are known for their diverse biological activities, including antitumor and antimicrobial properties. The specific structure of 1-((12-Aminododecyl)amino)anthracene-9,10-dione positions it within a subclass of amino-substituted anthraquinones, which are often studied for their enhanced pharmacological profiles.
The synthesis of 1-((12-Aminododecyl)amino)anthracene-9,10-dione typically involves the following steps:
Technical details regarding reaction conditions such as temperature, solvent choice (often organic solvents like dimethylformamide), and reaction times are critical for optimizing yields .
The molecular formula for 1-((12-Aminododecyl)amino)anthracene-9,10-dione is C21H27N2O2. The structure consists of an anthracene core with two carbonyl groups at positions 9 and 10 and an aminoalkyl chain at position 1.
Key structural data include:
1-((12-Aminododecyl)amino)anthracene-9,10-dione can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-((12-Aminododecyl)amino)anthracene-9,10-dione primarily involves its interaction with cellular components:
Data from pharmacological studies indicate that these interactions lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy .
Relevant data from studies indicate that these properties contribute to its effectiveness as a drug candidate .
1-((12-Aminododecyl)amino)anthracene-9,10-dione has several scientific applications:
The strategic incorporation of the 12-aminododecyl side chain into the anthracene-9,10-dione (anthraquinone) core represents a critical synthetic challenge, primarily due to steric constraints and the nucleophilic disparity between the terminal primary amine and the alkylamino group intended for anthraquinone attachment. Traditional solution-phase approaches involve multi-step protection/deprotection sequences. A prominent method utilizes N-Boc protection of 1,12-diaminododecane, followed by nucleophilic aromatic substitution (SNAr) with 1-chloroanthraquinone under phase-transfer catalysis (PTC) conditions (tetrabutylammonium bromide, 60°C, DMF). Subsequent acidic deprotection (trifluoroacetic acid in dichloromethane) yields the target compound. This method achieves moderate yields (55–65%), primarily limited by oligomerization of the diamine precursor [1] [4].
Recent innovations focus on enhancing selectivity and yield:
Table 1: Comparison of Aminododecyl Side-Chain Attachment Methods
Method | Key Reagents/Conditions | Average Yield | Major Limitation |
---|---|---|---|
Direct SNAr (PTC) | 1-ChloroAQ, N-Boc-DAD, TBA-Br, DMF | 55–65% | Oligomerization, moderate yield |
Acylation/SNAr Tandem | AQ-9,10-dicarbonyl, (COCl)₂, SNAr | 45–50% | Multi-step, moisture sensitivity |
Reductive Amination | 1-AminoAQ, OHC-(CH₂)₁₀-CHO, NaBH3CN | <30% | Low yield, mixture formation |
CuAAC | 1-AzidoAQ, HC≡C-(CH₂)₁₁-NHBoc, CuI | 60–70% | Introduces triazole linker |
Achieving regioselective amination at position 1 of the anthraquinone nucleus is paramount. Unsubstituted anthraquinone undergoes electrophilic substitution preferentially at β-positions (positions 2,3,6,7) due to resonance stabilization, while nucleophilic substitution (e.g., amination) favors α-positions (1,4,5,8) due to stabilization of the Meisenheimer complex through interaction with the peri-carbonyl oxygen. However, controlling mono-substitution remains challenging.
Catalytic breakthroughs include:
Table 2: Catalytic Systems for Regioselective Amination at Anthraquinone C-1
Catalytic System | Anthraquinone Substrate | Amine Component | Temp/Time | Yield |
---|---|---|---|---|
Pd₂(dba)₃ (5 mol%), XPhos (12 mol%) | 1-BromoAQ | H₂N(CH₂)₁₂NHBoc | 90°C, 12 h | 82% |
CuI (10 mol%), DMEDA (20 mol%) | 1-ChloroAQ | H₂N(CH₂)₁₂NHBoc | 130°C, 24 h | 58% |
None (Classical SNAr) | 1-ChloroAQ | H₂N(CH₂)₁₂NHBoc, PTC | 60°C, 48 h | 65% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3